molecular formula C21H25N3O5S B2805027 N'-(4-methoxyphenyl)-N-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896271-36-6

N'-(4-methoxyphenyl)-N-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2805027
CAS No.: 896271-36-6
M. Wt: 431.51
InChI Key: RDXIKIDMHWMOBK-UHFFFAOYSA-N
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Description

N'-(4-methoxyphenyl)-N-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide and its derivatives have been studied for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptors. Research indicates that selective antagonism at the orexin-1 receptor (OX1R) can significantly reduce binge eating without affecting standard food pellet intake, suggesting a major role of OX1R mechanisms in binge eating and potential as a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Contributions to Organic Chemistry

The compound's derivatives have been synthesized and studied for their chemical properties. Research into the condensation of N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide with various nonaromatic amines has led to the formation of corresponding N,N'-disubstituted oxamides and N-Aryloxamides, illustrating the compound's utility in the field of organic synthesis (Aghekyan et al., 2018).

Potential in Neurological and Psychiatric Disorders

The compound's derivatives have been investigated for their potential in imaging and understanding neurological and psychiatric disorders. For instance, a derivative selective for serotonin 1A (5-HT(1A)) receptors was used in PET studies for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, highlighting its potential as a molecular imaging probe in the study of neurodegenerative diseases (Kepe et al., 2006).

Insights into Molecular Structure

Studies involving N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide have contributed valuable insights into molecular structure and conformation, aiding the understanding of its biological activity and potential applications. For instance, X-ray analysis and molecular orbital methods have been used to investigate its crystal structure and molecular conformation, providing a foundation for its application in medicinal chemistry (Banerjee et al., 2002).

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-5-11-19(12-6-15)30(27,28)24-13-3-4-17(24)14-22-20(25)21(26)23-16-7-9-18(29-2)10-8-16/h5-12,17H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXIKIDMHWMOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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